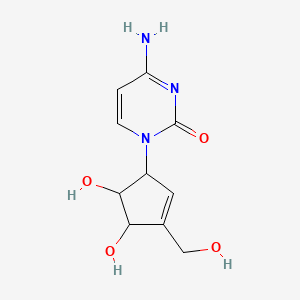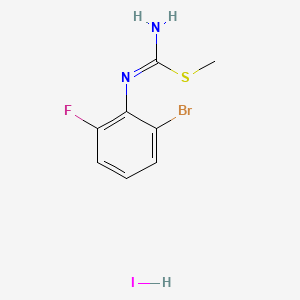
methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a combination of bromine, fluorine, and sulfur atoms, which contribute to its distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide typically involves the reaction of 2-bromo-6-fluoroaniline with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamimidothioate intermediate. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of bromine and fluorine atoms enhances its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl N’-(2-chloro-6-fluorophenyl)carbamimidothioate;hydroiodide
- Methyl N’-(2-bromo-6-chlorophenyl)carbamimidothioate;hydroiodide
- Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydrochloride
Uniqueness
Methyl N’-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct reactivity and binding properties. This makes it particularly valuable for applications requiring high specificity and potency.
Properties
Molecular Formula |
C8H9BrFIN2S |
|---|---|
Molecular Weight |
391.04 g/mol |
IUPAC Name |
methyl N'-(2-bromo-6-fluorophenyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C8H8BrFN2S.HI/c1-13-8(11)12-7-5(9)3-2-4-6(7)10;/h2-4H,1H3,(H2,11,12);1H |
InChI Key |
VSEKTFKBSOLJFR-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=C(C=CC=C1Br)F)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
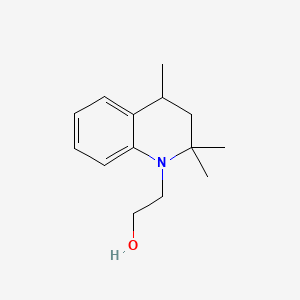
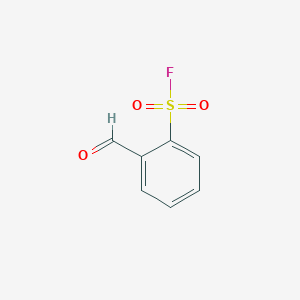

![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
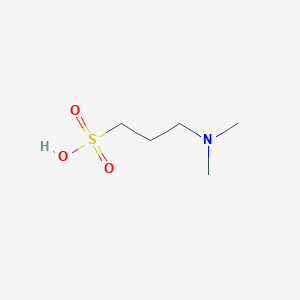
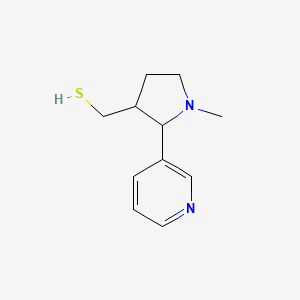

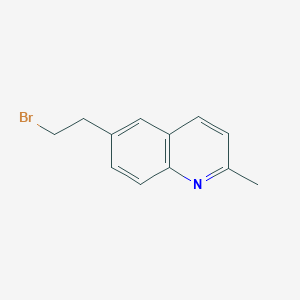

![(9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl) acetate](/img/structure/B15124593.png)
